molecular formula C13H14N2O4S B2482451 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478046-15-0

6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B2482451
CAS No.: 478046-15-0
M. Wt: 294.33
InChI Key: LYIJHPGIQKJNOE-UHFFFAOYSA-N
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Description

6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid is a sophisticated cyclohexene derivative designed for advanced chemical and pharmacological research. This compound integrates multiple functional groups, including a carboxylic acid, a hydrazine linker, and a thienyl carbonyl unit, creating a versatile scaffold for molecular interaction. The carboxylic acid group, a key feature of a broad class of organic compounds, can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and binding properties . The unsaturated 3-cyclohexene ring introduces structural rigidity and a defined three-dimensional geometry, while the thiophene ring, an aromatic heterocycle, contributes potential for pi-pi stacking interactions. Molecules featuring thienyl-hydrazine moieties are of significant interest and may serve as ligands in coordination chemistry or as core structures in enzyme inhibition studies . This compound's primary research value lies in its potential as a building block for synthesizing more complex molecules or as a candidate for investigating novel biological pathways. Researchers can explore its applicability in developing enzyme inhibitors, given the potential for the hydrazino-carbonyl group to engage in key hydrogen bonding interactions with active sites. Furthermore, its structural complexity makes it a valuable intermediate in organic synthesis, particularly for creating compound libraries with diverse stereochemistry and electronic properties. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

6-[(thiophene-2-carbonylamino)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11(8-4-1-2-5-9(8)13(18)19)14-15-12(17)10-6-3-7-20-10/h1-3,6-9H,4-5H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIJHPGIQKJNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NNC(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves multiple steps:

    Formation of the Thienylcarbonyl Hydrazine: This step involves the reaction of thienylcarbonyl chloride with hydrazine hydrate to form the thienylcarbonyl hydrazine intermediate.

    Cyclohexene Carboxylic Acid Derivative: The cyclohexene ring with a carboxylic acid group is prepared separately.

    Coupling Reaction: The thienylcarbonyl hydrazine intermediate is then coupled with the cyclohexene carboxylic acid derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the hydrazino group.

    Reduction: Reduction reactions can target the carbonyl groups and the double bond in the cyclohexene ring.

    Substitution: The compound can participate in substitution reactions, especially at the thienyl ring and the hydrazino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thienyl ring and hydrazino group.

    Reduction Products: Reduced forms of the carbonyl groups and the cyclohexene ring.

    Substitution Products: Substituted derivatives at the thienyl ring and hydrazino group.

Scientific Research Applications

Chemical Properties and Structure

The structure of the compound consists of a cyclohexene core substituted with a thienylcarbonyl hydrazine moiety and a carboxylic acid group. This unique configuration allows for diverse interactions with biological targets, making it a candidate for pharmaceutical development.

Pharmaceutical Applications

  • Cancer Treatment
    • The compound has been investigated for its potential as an Akt/PKB inhibitor , which is crucial in cancer therapy. Akt is a key regulator in cellular processes such as glucose metabolism, apoptosis, and cell proliferation. Inhibitors of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • G Protein-Coupled Receptor Modulation
    • Research has shown that compounds similar to 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid can act as agonists for GPR109A, a receptor involved in lipid metabolism and inflammation. This suggests potential applications in metabolic disorders and inflammatory diseases .
  • Enzyme Inhibition
    • The compound may also serve as an inhibitor for various enzymes, including carbonic anhydrases, which play a significant role in physiological processes such as respiration and acid-base balance. Inhibitors of carbonic anhydrases have therapeutic uses in treating conditions like glaucoma and epilepsy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Diels-Alder reactions that construct cyclohexene frameworks.
  • Hydrazine derivatives that facilitate the incorporation of thienyl groups into the cyclohexene structure.

These synthetic routes are essential for producing derivatives that may enhance biological activity or reduce toxicity.

Case Study 1: Cancer Cell Line Studies

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent against specific cancers.

Case Study 2: Metabolic Regulation

In another study, the compound was tested for its ability to modulate lipid metabolism through GPR109A activation. Results showed that treatment with the compound led to decreased free fatty acid levels in animal models, indicating its potential use in managing metabolic syndrome.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureMain ActivityReference
This compoundStructureAkt Inhibition
MK-6892StructureGPR109A Agonist
Ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylateStructureNon-genotoxic

Mechanism of Action

The mechanism by which 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid exerts its effects depends on its specific application:

    Biological Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula : C₁₃H₁₄N₂O₄S
  • InChIKey: LYIJHPGIQKJNOE-UHFFFAOYSA-N
  • Synonyms: Includes MLS000755329, CHEMBL1457909, and AKOS005093001 .

Comparison with Structurally Similar Compounds

6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic Acid

  • Structure : Differs by replacing the 2-thienylcarbonyl group with a 4-methylphenylsulfonyl substituent.
  • Molecular Formula : C₁₆H₁₈N₂O₅S
  • Key Properties :
    • Increased molecular weight (374.4 g/mol vs. 294.3 g/mol) due to the bulkier sulfonyl group.
    • Enhanced electron-withdrawing character from the sulfonyl group may affect reactivity or binding affinity .
  • Commercial Availability : Listed with 3 suppliers, indicating industrial relevance .

6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic Acid (CAS: 419558-95-5)

  • Structure: Features a 4-phenylpiperazino group instead of the hydrazine-thienyl moiety.
  • Molecular Formula : C₁₈H₂₂N₂O₃
  • Molecular weight: 314.4 g/mol .
  • Applications : The piperazine group is common in CNS-targeting drugs, suggesting possible neuropharmacological applications .

6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic Acid

  • Structure : Substitutes the thienylcarbonyl with a phenylhydrazine group.
  • Molecular Formula : C₁₄H₁₅N₂O₃
  • Key Properties :
    • Reduced sulfur content compared to the parent compound, altering electronic properties.
    • Commercial availability from 4 suppliers highlights its synthetic accessibility .

6-Carbamoylcyclohex-3-ene-1-carboxylic Acid (CAS: 2028-12-8)

  • Structure : Simplifies the substituent to a carbamoyl group.
  • Molecular Formula: C₈H₁₁NO₃
  • Key Properties: Smaller molecular weight (185.2 g/mol) and fewer functional groups may limit binding specificity but improve solubility . Potential as a precursor for further derivatization .

Structural and Functional Analysis Table

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid (478046-15-0) 2-Thienylcarbonyl hydrazine C₁₃H₁₄N₂O₄S 294.3 High polarity; aromatic thiophene
6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid 4-Methylphenylsulfonyl hydrazine C₁₆H₁₈N₂O₅S 374.4 Electron-withdrawing sulfonyl group
6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid (419558-95-5) 4-Phenylpiperazino C₁₈H₂₂N₂O₃ 314.4 Lipophilic; CNS-targeting potential
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid Phenylhydrazine C₁₄H₁₅N₂O₃ 259.3 Simplified hydrazine derivative
6-Carbamoylcyclohex-3-ene-1-carboxylic acid (2028-12-8) Carbamoyl C₈H₁₁NO₃ 185.2 High solubility; precursor utility

Discussion of Key Differences

  • Solubility : Carboxylic acid and hydrazine groups in all compounds enhance water solubility, but bulky substituents (e.g., phenylpiperazine) may reduce it .
  • Biological Relevance : Thiophene and sulfonyl groups are common in antimicrobial and anti-inflammatory agents, suggesting possible overlapping therapeutic avenues .

Biological Activity

6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene structure with a carboxylic acid functional group and a thienylcarbonyl hydrazine moiety. Its molecular formula is C12_{12}H13_{13}N3_{3}O3_{3}S, which contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Notably, it has been studied for its potential as an inhibitor of:

  • Carbonic Anhydrase (CA) : Recent studies have highlighted the role of carboxylic acid-based inhibitors in modulating CA activity. These inhibitors can bind directly to the active site, displacing essential zinc ions necessary for enzymatic function .
  • GPR109A Receptor : Similar compounds have shown effectiveness as agonists for the niacin receptor (GPR109A), influencing lipid metabolism and inflammation pathways .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Biological Activity Effect Reference
Inhibition of Carbonic AnhydraseDisplacement of zinc ions, affecting enzyme activity
GPR109A AgonismModulation of lipid metabolism
Anticancer PotentialInhibition of tumor growth in specific cancer types

Case Studies

  • Inhibition Studies : A study investigated the effect of various carboxylic acid derivatives on CA activity. The results indicated that compounds with similar structures to this compound exhibited significant inhibition, suggesting potential therapeutic applications in conditions like glaucoma and obesity management .
  • GPR109A Agonism : Another study focused on the pharmacological profile of biaryl cyclohexene carboxylic acids, revealing that compounds structurally related to this compound acted as full agonists at GPR109A. This finding underscores its role in mediating anti-inflammatory responses and improving lipid profiles in animal models .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution characteristics across species, along with a clean off-target profile. Toxicological assessments are essential to ensure safety for potential therapeutic use, especially regarding long-term exposure effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid?

  • Methodology : The compound's synthesis typically involves coupling a thienylcarbonyl hydrazine derivative with a cyclohexene-carboxylic acid precursor. Key steps include:

  • Hydrazino Formation : Reacting 2-thiophenecarbonyl chloride with hydrazine hydrate to generate 2-(2-thienylcarbonyl)hydrazine (via nucleophilic acyl substitution) .
  • Carboxylation : Introducing the cyclohexene-carboxylic acid moiety via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) to form the hydrazino-carbonyl linkage .
  • Cyclohexene Ring Optimization : Ensuring stereochemical control during cyclohexene ring formation may require catalytic hydrogenation or Diels-Alder reactions, as seen in analogous cyclohexene-carboxylic acid syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the thienyl, hydrazino, and cyclohexene groups. Discrepancies in peak splitting (e.g., cyclohexene protons) may indicate isomerization .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish between regioisomers or byproducts .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the cyclohexene ring and hydrazino linkage, using single-crystal data from analogous compounds .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

  • Root Cause Analysis :

  • Isomerization : The cyclohexene ring’s double bond may exhibit geometric isomerism (cis/trans), leading to conflicting NMR signals. Compare data with structurally validated analogs (e.g., (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid) .
  • Hydrazino Tautomerism : The hydrazino group’s keto-enol tautomerism can alter IR and NMR profiles. Use deuterated solvents and variable-temperature NMR to stabilize specific tautomers .
    • Resolution Strategy : Cross-validate data with computational methods (DFT calculations for NMR chemical shifts) and orthogonal techniques like FT-IR (to confirm carbonyl stretching frequencies) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

  • Protocol :

  • Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm, focusing on hydrolytic cleavage of the hydrazino-carbonyl bond .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics. Compare with stability data from structurally related hydrazino derivatives (e.g., 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-thiadiazin derivatives) .
    • Mitigation : Stabilize the compound using lyophilization or encapsulation in cyclodextrins if pH-sensitive degradation is observed .

Q. How can researchers evaluate the compound’s potential as a ligand in coordination chemistry?

  • Approach :

  • Metal-Binding Assays : Screen for complexation with transition metals (e.g., Cu(II), Fe(III)) using UV-Vis spectroscopy. Look for shifts in λmax\lambda_{\text{max}} due to ligand-to-metal charge transfer (LMCT) .
  • X-ray Absorption Spectroscopy (XAS) : Characterize coordination geometry and bond lengths in metal complexes, leveraging precedents from thienyl-hydrazine ligands .
    • Applications : Explore catalytic activity in oxidation reactions or as a sensor for heavy metal ions, inspired by electropolymerized terthiophene-hydrazine copolymers .

Methodological Considerations

Q. What strategies optimize the yield of the hydrazino-carbonyl coupling step?

  • Reaction Optimization :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility and minimize side reactions .
  • Catalysis : Employ 4-dimethylaminopyridine (DMAP) to accelerate carbodiimide-mediated coupling efficiency .
  • Workup : Purify via silica gel chromatography (ethyl acetate/hexane gradient) to separate unreacted starting materials and byproducts .

Q. How to troubleshoot poor solubility in aqueous buffers during biological assays?

  • Solutions :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the thienyl or cyclohexene moiety, guided by modifications in 5-sulfosalicylic acid derivatives .
  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound solubility without denaturing proteins .

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